molecular formula C18H18Cl2N2O7 B584956 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole CAS No. 443678-71-5

5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole

Cat. No.: B584956
CAS No.: 443678-71-5
M. Wt: 445.249
InChI Key: LAILZPSFJJOYLV-BRSBDYLESA-N
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Description

5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole: is

Biological Activity

5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole (commonly referred to as DRB) is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly in the context of transcription regulation and potential therapeutic applications. This article provides an in-depth examination of the biological activity of DRB, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

DRB is characterized by its unique structure that includes a benzimidazole core and a ribofuranosyl moiety. The presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring enhances its biological properties. The acetylated ribofuranosyl group plays a critical role in its interaction with biological targets.

Property Value
Molecular FormulaC₁₃H₁₃Cl₂N₅O₇
Molecular Weight360.16 g/mol
CAS Number3056-18-6
Purity>98% (HPLC)

DRB primarily acts as an inhibitor of RNA polymerase II transcription elongation. It interferes with the transcription process by inhibiting the activity of several key factors involved in RNA synthesis:

  • Negative Elongation Factor (NELF) : DRB disrupts the interaction between NELF and RNA polymerase II.
  • Positive Transcription Elongation Factor b (P-TEFb) : It inhibits P-TEFb, which is essential for transitioning RNA polymerase II into productive elongation.

This inhibition leads to a decrease in mRNA synthesis, making DRB a valuable tool for studying gene expression regulation.

Antiviral Activity

Research indicates that DRB exhibits antiviral properties by inhibiting viral replication at the transcriptional level. Studies have shown that DRB can effectively suppress the replication of various viruses by targeting their transcriptional machinery:

  • Case Study : In vitro studies demonstrated that DRB significantly reduced the replication of human immunodeficiency virus (HIV) by inhibiting viral RNA synthesis .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Its ability to inhibit transcription elongation may contribute to apoptosis in cancer cells:

  • Case Study : A study involving breast cancer cell lines showed that treatment with DRB led to increased apoptosis markers and reduced cell viability in MCF-7 and MDA-MB-231 cells . This suggests that DRB may enhance the efficacy of conventional chemotherapeutics when used in combination.

Inhibition of Protein Kinases

DRB has been reported to inhibit certain protein kinases, which are crucial for various cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival:

  • Research Finding : It was found that DRB inhibited cyclin-dependent kinases (CDKs), which are vital for cell cycle progression . This property further supports its potential use in cancer therapy.

Summary of Biological Activities

Activity Type Effect Mechanism
AntiviralInhibition of viral replicationDisruption of RNA synthesis
AntitumorInduction of apoptosis in cancer cellsInhibition of transcription elongation
Protein Kinase InhibitionAltered cell signaling and proliferationInhibition of CDKs

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3/t15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAILZPSFJJOYLV-BRSBDYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741628
Record name 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443678-71-5
Record name 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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